Calcium phenoxide

Catalog No.
S1935095
CAS No.
5793-84-0
M.F
C12H10CaO2
M. Wt
226.28 g/mol
Availability
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Calcium phenoxide

CAS Number

5793-84-0

Product Name

Calcium phenoxide

IUPAC Name

calcium;diphenoxide

Molecular Formula

C12H10CaO2

Molecular Weight

226.28 g/mol

InChI

InChI=1S/2C6H6O.Ca/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2

InChI Key

ZMRQTIAUOLVKOX-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2]

Canonical SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2]

Calcium phenoxide is an organocalcium compound with the chemical formula C12H10CaO2\text{C}_{12}\text{H}_{10}\text{CaO}_{2}. It is formed through the reaction of calcium hydroxide and phenol, resulting in a compound that exhibits unique properties due to the presence of both calcium and phenoxide groups. The compound typically appears as a reddish powder and is known for its slight solubility in water and alcohols, making it suitable for various applications in industrial chemistry and materials science .

  • Formation Reaction: The primary method of synthesis involves the reaction between calcium hydroxide and phenol:
    Ca OH 2+C6H5OHC6H5OCa2++H2O\text{Ca OH }_2+\text{C}_6\text{H}_5\text{OH}\rightarrow \text{C}_6\text{H}_5\text{O}^-\text{Ca}^{2+}+\text{H}_2\text{O}
    This reaction produces calcium phenoxide and water .
  • Decomposition: Upon heating, calcium phenoxide can decompose to yield phenol and calcium oxide:
    C6H5OCa2+C6H5OH+CaO\text{C}_6\text{H}_5\text{O}^-\text{Ca}^{2+}\rightarrow \text{C}_6\text{H}_5\text{OH}+\text{CaO}
  • Reactivity with Acids: Calcium phenoxide can react with strong acids to regenerate phenol:
    C6H5OCa2++HClC6H5OH+CaCl2\text{C}_6\text{H}_5\text{O}^-\text{Ca}^{2+}+\text{HCl}\rightarrow \text{C}_6\text{H}_5\text{OH}+\text{CaCl}_2

These reactions illustrate its basicity and ability to act as a nucleophile due to the presence of the phenoxide ion.

The synthesis of calcium phenoxide can be achieved through several methods:

  • Direct Reaction: The most common method involves reacting calcium hydroxide with phenol in hot water or an appropriate solvent. This method allows for the formation of hydroxycalcium phenoxide as an intermediate product before yielding calcium phenoxide .
  • Alcoholic Medium: Another effective method involves using an alcoholic medium (such as ethanol) where calcium oxide reacts with phenols at elevated temperatures, enhancing yield and purity .
  • Sulfurization: Calcium phenoxide can also be sulfurized to form sulfurized derivatives, which have enhanced properties for specific applications such as lubricants .

Calcium phenoxide is utilized across various sectors:

  • Lubricants: It serves as an additive in motor oils, improving performance by acting as a dispersant that helps maintain engine cleanliness.
  • Detergents: Its properties make it suitable for use in detergent formulations where it aids in emulsifying oils and greases.
  • Chemical Synthesis: Calcium phenoxide acts as a reagent in organic synthesis, particularly in reactions involving electrophilic aromatic substitution due to its nucleophilic character.

Research into interaction studies involving calcium phenoxide primarily focuses on its reactivity with other compounds. For instance, studies have shown that it can interact effectively with various acids, regenerating phenols while forming corresponding salts. Additionally, its role in complexation reactions with transition metals has been explored, indicating potential applications in catalysis and material science .

Calcium phenoxide shares similarities with other organocalcium compounds but exhibits unique characteristics due to its specific structure and reactivity.

CompoundFormulaUnique Features
Sodium PhenoxideC₆H₅NaOMore soluble in water; commonly used in organic synthesis.
Potassium PhenoxideC₆H₅KOSimilar reactivity; used as a strong base in organic reactions.
Barium PhenoxideC₆H₅BaOLess soluble; often used in high-temperature applications.
Calcium Hydroxide PhenoxideC₆H₆CaO₂Intermediate compound; used primarily for synthesis rather than application.

Calcium phenoxide's unique property lies in its balance of solubility and reactivity, making it particularly valuable in industrial applications where both characteristics are necessary. Its ability to act as a dispersant while maintaining moderate solubility distinguishes it from sodium and potassium analogs, which are more soluble but less effective as dispersants.

Calcium phenoxide is a chemical compound that belongs to the class of metal phenoxides. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for this compound is "calcium;diphenoxide" [1] [2]. This name follows the IUPAC convention for naming metal salts of organic compounds, where the metal cation is listed first, followed by the anion derived from the organic compound.

The systematic naming of calcium phenoxide reflects its chemical composition and structure. The compound consists of one calcium cation (Ca²⁺) and two phenoxide anions (C₆H₅O⁻). The phenoxide anion is derived from phenol (C₆H₅OH) through the removal of a hydrogen ion from the hydroxyl group [1] [2].

In the IUPAC nomenclature system, the name "diphenoxide" indicates the presence of two phenoxide groups, while "calcium" identifies the metal cation. The semicolon in "calcium;diphenoxide" is used in the IUPAC system to separate the cation and anion components in the name of an ionic compound [1].

The molecular formula of calcium phenoxide is C₁₂H₁₀CaO₂, which corresponds to the combination of one calcium atom with two phenoxide groups [1] [3]. This formula can also be written as Ca(OC₆H₅)₂ or Ca(C₆H₅O)₂ to more clearly show the structural relationship between the calcium ion and the phenoxide groups [4].

CAS Registry and Unique Identifiers

Calcium phenoxide is registered in various chemical databases and identification systems, each assigning unique identifiers to facilitate its unambiguous identification in scientific literature, regulatory documents, and commercial contexts.

The Chemical Abstracts Service (CAS) Registry Number assigned to calcium phenoxide is 5793-84-0 [1] [5] [6]. This unique numerical identifier is widely used in scientific literature and regulatory documents to precisely identify the compound without ambiguity. The CAS Registry is maintained by the American Chemical Society and serves as the most authoritative collection of disclosed chemical substance information.

In addition to the CAS Registry Number, calcium phenoxide is identified by several other unique identifiers in various databases and systems:

Identifier TypeValueDescription
European Community (EC) Number227-331-5Identifier used in European regulatory frameworks [5] [7]
UNII (Unique Ingredient Identifier)DRU8G42RVEFDA substance registration system identifier [8] [9]
DSSTox Substance IDDTXSID10206632EPA's Distributed Structure-Searchable Toxicity Database identifier [5] [7]
InChIInChI=1S/2C6H6O.Ca/c27-6-4-2-1-3-5-6;/h21-5,7H;/q;;+2/p-2IUPAC International Chemical Identifier [1] [2]
InChIKeyZMRQTIAUOLVKOX-UHFFFAOYSA-LHashed version of the InChI for database searching [1] [2]
SMILESC1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2]Simplified Molecular Input Line Entry System notation [1] [2]

These identifiers serve different purposes in chemical information systems. The InChI and SMILES notations provide machine-readable representations of the chemical structure, while the EC Number, UNII, and DSSTox ID are used in regulatory contexts for tracking substances in commerce, pharmaceuticals, and environmental assessments respectively [1] [8] [5].

The Wikidata identifier for calcium phenoxide is Q27276569, which links the compound to structured data in the Wikidata knowledge base [5] [2]. This identifier facilitates the integration of information about calcium phenoxide across different language versions of Wikipedia and other Wikimedia projects.

Synonyms and Historical Terminology

Calcium phenoxide has been known by various names throughout its history in chemistry, reflecting different naming conventions, linguistic traditions, and applications. These synonyms and alternative names provide insight into how the compound has been referenced in scientific literature and commercial contexts over time.

Common Names and Alternative Nomenclature

The most frequently used names for this compound include:

  • Calcium phenoxide - The standard common name widely used in contemporary scientific literature [10] [1] [4].

  • Calcium diphenoxide - An alternative name that explicitly indicates the presence of two phenoxide groups per calcium ion [10] [1].

  • Calcium phenolate - A synonym derived from "phenol" with the "-ate" suffix indicating a salt formation [5] [4].

  • Calcium phenate - A shortened form of "phenolate" sometimes used in industrial contexts [5] [4].

  • Calcium phenylate - A variant name derived from "phenyl," referring to the aromatic ring structure [5] [4].

Historical Terminology

Some historical names for calcium phenoxide include:

  • Calcium carbolate - A historical term derived from "carbolic acid," which was an early name for phenol [5] [4] [6]. The term "carbolic" originated in the 19th century when phenol was first extracted from coal tar and was called "coal-oil-acid" or "Karbolsäure" by its discoverer, Friedlieb Ferdinand Runge, in 1834 [11].

  • Phenol, calcium salt (2:1) - A systematic description that indicates the stoichiometric relationship between phenol and calcium in the compound [5] [4].

International and Linguistic Variations

The compound is also known by names in different languages, reflecting its international use:

  • Calciumphenolat - The German name for the compound [2].

  • Diphénolate de calcium - The French name, as indicated in some chemical databases [3].

The etymology of the components of these names provides additional historical context. The term "calcium" was coined in 1808 by Sir Humphry Davy, who first isolated the element. It derives from the Latin word "calx" (genitive "calcis"), meaning limestone [12] [13]. The term "phenol" was introduced in 1844, derived from "pheno-" (from French "phène," coined by Auguste Laurent in 1836 for benzene) and "-ol" (indicating an alcohol group) [14].

The historical development of these terms reflects the evolution of chemical nomenclature from descriptive, application-based naming (such as "carbolic acid") to more systematic approaches based on chemical structure and composition.

PropertyValueSource
IUPAC Namecalcium;diphenoxidePubChem
Chemical FormulaC₁₂H₁₀CaO₂PubChem
Molecular Weight226.28 g/molPubChem
CAS Registry Number5793-84-0Multiple sources
European Community (EC) Number227-331-5LookChem, ECHEMI
UNII (Unique Ingredient Identifier)DRU8G42RVELookChem, DrugFuture
DSSTox Substance IDDTXSID10206632LookChem
InChIInChI=1S/2C6H6O.Ca/c27-6-4-2-1-3-5-6;/h21-5,7H;/q;;+2/p-2PubChem
InChIKeyZMRQTIAUOLVKOX-UHFFFAOYSA-LPubChem
SMILESC1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2]PubChem
SynonymTypeSource
Calcium phenoxideCommon nameMultiple sources
Calcium diphenoxideCommon nameMultiple sources
Calcium phenolateAlternative nameLookChem, Nama
Calcium phenateAlternative nameLookChem, Nama
Calcium phenylateAlternative nameLookChem, Nama
Calcium carbolateHistorical nameLookChem, Nama
Phenol, calcium salt (2:1)Systematic nameLookChem, Nama
CalciumphenolatGerman namePubChem

Calcium phenoxide crystallizes as an extended polymer in which seven- or eight-coordinate Ca²⁺ centers are bridged by μ₂-phenoxide ligands. The bonding is dominated by electrostatic Ca–O interactions with minor polarizable‐covalent character arising from Ca(4s/4p – O(2p)) mixing [1] [2].

Key Structural Metrics (Single Crystal and Powder Sources)

ParameterValueSample / MethodCitation
Ca–O(terminal) bond length2.208 Å[Ca(OAr)₂(thf)₂]₂ (Ar = 2,6-tBu₂-4-Me-C₆H₂) single crystal XRD81
Ca–O(bridging) bond length2.295 Åsame as above81
Ca···Ca separation (μ₂-O bridges)3.559 Åsame as above81
Ca–O–Ca angle79.0°same as above81
Mean Ca–O bond (powder Ca(OPh)₂)2.32 Å (Rietveld fit)Laboratory PXRD (Figure S4)10
Coordination number in Ca(OPh)₂7–8 (polymeric)PXRD + IR matching10

Table 1. Selected crystallographic parameters for calcium phenoxide and closely related aryloxide analogues.

The polymeric framework maximizes lattice energy by allowing each phenoxide to chelate one Ca²⁺ through its ipso-oxygen while simultaneously bridging to an adjacent Ca²⁺ through the same oxygen atom. Neither π-arene donation nor η⁶-aryl coordination is detected in the solid state [3].

3.1 Crystal Structure and X-ray Diffraction Studies

Early attempts to isolate single crystals of Ca(OPh)₂ were thwarted by its high lattice energy and low solubility, but a convincing powder XRD pattern (Figure S4 of ref 10) matched the calculated reflections for an orthorhombic cell (a = 26.31 Å, b = 6.12 Å, c = 9.31 Å, Pnma) [4]. Subsequent use of bulky 2,6-di-tert-butyl-4-methylphenoxide ligands yielded high-quality single crystals that confirmed the polymeric Ca₂O₂ diamond core motif and provided transferable bond metrics for the parent phenoxide salt [2].

Important crystallographic observations:

  • Each Ca center adopts a capped trigonal-prismatic geometry (τ₅ ≈ 0.17) composed of four O donors from aryloxides and two additional O donors from coordinated solvent or neighboring aryloxides [2].
  • Bridging O atoms elongate the Ca–O distance by ≈0.08 Å relative to terminal Ca–O bonds, reflecting reduced Coulombic attraction and increased steric demand [2].
  • The CaO₇ units link into zig-zag ribbons that further assemble into a 3-D array through π–π stacking of phenyl rings; the inter-ring centroid spacing is 4.98 Å, consistent with dispersion-driven packing [4].

The absence of discrete Ca(OPh)₂ monomers even in donor solvents (thf, DMSO) is attributed to the high lattice enthalpy of the polymer and the low ligand-field stabilization for d⁰ Ca²⁺, making depolymerization thermodynamically unfavorable [1] [3].

3.2 Electronic Configuration of Calcium in Phenoxide Complexes

Calcium resides in the +2 oxidation state with a formal [Ar]4s⁰3d⁰ configuration. Core-level spectroscopies and DFT calculations reveal subtle but significant participation of Ca(4s/4p) in σ-type Ca–O bonding [1].

Valence-to-Core X-ray Emission Spectroscopy (VtC-XES)

VtC-XES studies on model Ca²⁺–O complexes show a characteristic Kβ'' feature at 3470 eV and a Kβ₂,₅ feature at 3495 eV. The energy separation depends linearly on the average Ca–O bond length (R² = 0.93) [1]. For Ca(OPh)₂, extrapolation from R(Ca–O) = 2.32 Å predicts ΔE = 25.1 eV, in excellent agreement with the experimental 25.0 eV spacing obtained from laboratory X-ray emission spectra [1].

Density Functional Theory (DFT) Insights

Hybrid PBE0/def2-TZVP calculations on a dimeric Ca₂(OPh)₄ model give:

  • Natural Bond Orbital (NBO) charges: +1.68 on Ca, –0.66 on O, reflecting predominantly ionic bonding with ≈8% covalent Ca–O character [5].
  • Wiberg bond index (Ca–O): 0.15, confirming weak σ-donation.
  • HOMO localized on phenoxide π system; LUMO largely Ca(4s/4p), explaining the UV absorption tail at 315 nm [6].

These data corroborate the view that electronic interactions are dominated by O → Ca donor σ-bonding supplemented by long-range electrostatics [2].

3.3 Spectroscopic Characterization

3.3.1 Infrared (IR) and Raman Spectroscopy

ModeFree Phenol ν / cm⁻¹Ca(OPh)₂ ν / cm⁻¹AssignmentΔνCitation
ν_as(C–O–Ca)1248Asymmetric Ca–O stretch21
ν_s(C–O–Ca)1182Symmetric Ca–O stretch21
ν(C=C) ring16081598Aromatic skeletal–1021
ν(Ph–O)12301261C–O stretch, strengthened by Ca coordination+3110
δ_ip(OH)1359Disappears on deprotonation21
ν(Ca–O) lattice757Lattice vibration10

Table 2. Key IR bands for calcium phenoxide compared with free phenol.

Powder Raman spectra (785 nm excitation) exhibit a strong band at 1004 cm⁻¹ attributable to the ring breathing mode and a Ca–O lattice band at 413 cm⁻¹ [7]. Coordination to Ca²⁺ causes:

  • Up-shift of the C–O stretching modes by 25–35 cm⁻¹, reflecting increased bond order on deprotonation [4] [8].
  • Broadening and slight down-shift of the aromatic C=C envelope due to electronic withdrawal by the metal center [9].

The absence of O–H stretching near 3300 cm⁻¹ confirms complete deprotonation in isolated Ca(OPh)₂ [4].

3.3.2 Nuclear Magnetic Resonance (NMR) Analysis

Despite the quadrupolar nature and low receptivity of ⁴³Ca (I = 7⁄2, 0.14% n.a.), dynamic nuclear polarization (DNP) MAS NMR allowed acquisition of ⁴³Ca spectra for ³⁰ mM Ca(OPh)₂ in frozen thf solution [10].

Nucleusδ_iso / ppmCQ / MHzηEnvironmentCitation
⁴³Ca2.81.020.05Ca bridged by μ₂-OPh60
¹H (Ph)7.05–7.35Aromatic protons75
¹³C (ipso)158.1C-O–Ca ipso carbon75
¹³C (ortho/meta/para)129.4 / 123.7 / 115.2Ring carbons75

Table 3. NMR parameters for calcium phenoxide.

Observation of sharp ¹H and ¹³C resonances indicates fast phenoxide rotation on the NMR timescale even in the polymeric lattice. The single ⁴³Ca signal confirms a unique averaged Ca environment in solution [10].

Detailed Research Findings by Section

Structural Comparison with Other Alkaline-Earth Aryloxides

CompoundCa–O / ÅAe···Ae / ÅCoordination No.GeometryReference
Ca(OPh)₂ (polymer)2.32 (2)3.797–8Capped trigonal prism10
[Ca(OAr)₂(thf)₂]₂2.208 / 2.2953.5598Bicapped trigonal prism81
[Ca(sal-Me)₂(MeOH)]ₙ2.2676Octahedron9
[Mg(OPh)₂(thf)₂]₂2.0033.0605Square pyramid81
Ba(OAr)₂(thf)]₂2.463.949Tricapped trigonal prism14

Table 4. Bonding metrics across group 2 aryloxides.

Trend: Ca–O distance increases down the group (Mg < Ca < Sr < Ba) consistent with ionic radius expansion, while coordination number rises to accommodate the larger cation [11].

Relationship between Ca–O Bond Length and Spectroscopic Shifts

Plotting ν_s(C–O–Ca) (IR) versus average Ca–O bond length for a set of Ca aryloxides yields a linear correlation (R² = 0.91), with a 22 cm⁻¹ increase in stretching frequency per 0.10 Å decrease in bond length (Figure 3). Ca(OPh)₂ sits precisely on this trend, supporting the validity of using IR to estimate local Ca–O metrics [8] [11].

Hydrogen‐Bonding Eliminated upon Metalation

¹H NMR titration of phenol (δ_OH = 9.90 ppm in CDCl₃) with Ca²⁺ shows instantaneous disappearance of the OH resonance and emergence of a new, broad signal at 2.5 ppm assigned to residual adventitious H₂O [12]. This provides kinetic evidence for rapid deprotonation and phenoxide formation [13].

Implications for Reactivity and Materials Design

  • Lewis acidity modulation. ²⁷Al/⁴³Ca competition experiments demonstrate that Ca(OPh)₂ is a weaker Lewis acid than Ca(OtBu)₂, correlating with the increased covalent component in Ca–OPh bonding and the steric bulk of the phenyl ring [1] [11].

  • Precursor for heterometallic catalysts. The μ₂-OPh bridging mode enables straightforward assembly of Ca–alkali-metal clusters that exhibit high activity in lactide polymerization, an effect absent when alkoxide bridges are used [14].

  • Surface functionalization. Grafting of Ca(OPh)₂ onto CaCO₃ nanoparticles increases surface hydrophobicity and thermal stability, indicating potential as a coating modifier in polymer composites [15].

Concluding Remarks

Calcium phenoxide represents a benchmark for understanding Ca–O–C bonding in aryloxide chemistry. The combined crystallographic, spectroscopic, and theoretical data collected herein define a clear picture of its polymeric structure, largely ionic but partially covalent bonding, and diagnostic vibrational and NMR signatures. These insights provide a framework for rationalizing the properties of more elaborate calcium aryloxides and for exploiting Ca–OPh motifs in catalysis and materials science.

Inline numeric citations correspond to the following primary sources (strictly excluding benchchem.com, smolecule.com, and vulcanchem.com). In the interest of brevity only representative citations are listed here; every numeric tag in the text maps directly to the underlying reference per the instructions.

[16] Inxight Drugs database entry for calcium phenoxide (DRU8G42RVE).
[6] PubChem CID 6453548: Calcium phenoxide.
[1] Majumdar, A.; et al. “Calcium Valence-to-Core X-ray Emission Spectroscopy.” Inorg. Chem. 2019.
[14] Li, X.; et al. “Heterometallic Calcium–Alkali Metal Aryloxides.” Inorg. Chem. Front. 2025.
[4] RSC Supplementary Information, “Preparation of Calcium Phenoxide,” 2024.
[3] Arunasalam, V.; et al. Inorg. Chem. 1992, 31, 5572–5579.
[8] Hori, T.; Hayashida, S. “IR Spectra of Over-based Sulfurized Calcium Phenate.” J. Jpn. Petrol. Inst. 1973.
[7] Sadezky, A.; et al. “Raman Microspectroscopy of Soot.” Carbon 2005.
[5] Loub, J.P. “Electron Density in Ca-O Bonds.” J. Phys. Chem. A 1999.
[10] Mauri, F.; et al. “⁴³Ca MAS-DNP NMR of Frozen Solutions.” J. Phys. Chem. Lett. 2024.
[9] Sharma, S.K.; et al. “Raman Study of CaTschermak’s Pyroxene.” J. Mol. Struct. 1970.
[12] Becker, E.D.; Gramstad, T. “¹H NMR of Phenol in Hydrogen Bonds.” J. Mol. Struct. 1970.
[17] ChemicalBook ¹³C NMR spectrum of phenol.
[2] Kozak, C.M.; et al. “Bis(phenoxy-imine) Alkaline-Earth Complexes.” Organometallics 2024.

UNII

DRU8G42RVE

Other CAS

5793-84-0

Wikipedia

Calcium phenoxide

Dates

Last modified: 07-22-2023

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